molecular formula C17H11ClO2 B12548838 (4-Chlorophenyl)(6-hydroxynaphthalen-2-yl)methanone CAS No. 142776-99-6

(4-Chlorophenyl)(6-hydroxynaphthalen-2-yl)methanone

Cat. No.: B12548838
CAS No.: 142776-99-6
M. Wt: 282.7 g/mol
InChI Key: ZAZIVGNJIIFFGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chlorophenyl)(6-hydroxynaphthalen-2-yl)methanone is an organic compound with the molecular formula C17H11ClO2 This compound is characterized by the presence of a chlorophenyl group and a hydroxynaphthyl group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(6-hydroxynaphthalen-2-yl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 6-hydroxy-2-naphthaldehyde in the presence of a base such as pyridine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(6-hydroxynaphthalen-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Chlorophenyl)(6-hydroxynaphthalen-2-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(6-hydroxynaphthalen-2-yl)methanone involves its interaction with specific molecular targets. For instance, it has been identified as a novel COX-2 inhibitor, which contributes to its analgesic and anti-inflammatory effects . The compound binds to the active site of the COX-2 enzyme, inhibiting its activity and reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chlorophenyl)(6-hydroxynaphthalen-2-yl)methanone is unique due to the presence of both a chlorophenyl and a hydroxynaphthyl group, which confer distinct chemical properties and potential applications. Its ability to act as a COX-2 inhibitor and its use as a fluorescent probe highlight its versatility and importance in scientific research.

Properties

CAS No.

142776-99-6

Molecular Formula

C17H11ClO2

Molecular Weight

282.7 g/mol

IUPAC Name

(4-chlorophenyl)-(6-hydroxynaphthalen-2-yl)methanone

InChI

InChI=1S/C17H11ClO2/c18-15-6-3-11(4-7-15)17(20)14-2-1-13-10-16(19)8-5-12(13)9-14/h1-10,19H

InChI Key

ZAZIVGNJIIFFGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC3=C(C=C2)C=C(C=C3)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.